molecular formula C15H20N4OS2 B2899467 4-butyl-1-(butylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189664-17-2

4-butyl-1-(butylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2899467
CAS No.: 1189664-17-2
M. Wt: 336.47
InChI Key: GNMDKMTYEHSIEL-UHFFFAOYSA-N
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Description

The compound “4-butyl-1-(butylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure. Specifically, this compound contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one moiety, which is a fused ring system involving a thiophene ring, a triazole ring, and a pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a pyrimidinone ring (a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom in a carbonyl group) .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, attempts could be made to design next-generation fused ring energetic materials for different applications .

Properties

IUPAC Name

8-butyl-12-butylsulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-3-5-8-18-13(20)12-11(7-10-21-12)19-14(18)16-17-15(19)22-9-6-4-2/h7,10H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMDKMTYEHSIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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